N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Catalog Number: EVT-4694149
CAS Number:
Molecular Formula: C19H17N5O2S
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of N-(2-Cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not described in the provided literature, similar 1,2,4-triazole derivatives are frequently synthesized through a multi-step process [, , , , , , , , , , , , , , ]. A plausible synthetic route could involve the following steps:

Applications

Based on the broad range of biological activities exhibited by similar 1,2,4-triazole derivatives [, , , , , , , , , ], N-(2-Cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide holds potential for applications in several fields:

  • Antimicrobial agents: Many studies showcase the potent antibacterial and antifungal activities of 1,2,4-triazole derivatives [, , , , , , ]. This suggests that the compound may be effective against various pathogenic microorganisms.
  • Anticancer agents: Research indicates that certain 1,2,4-triazole derivatives exhibit promising anticancer properties [, , ]. This opens possibilities for investigating the compound's potential against various cancer cell lines.
  • Enzyme inhibitors: The presence of specific functional groups in this compound suggests its potential to interact with and inhibit the activity of specific enzymes [, , , , ], making it a potential candidate for developing novel therapeutic agents.

Compound Description: These compounds represent a series of 1,2,4-triazole-3-thiol derivatives that exhibit promising antimicrobial, antioxidant, and anti-inflammatory activities. [] Specifically, derivatives KA3, KA4, KA7, KA9, KA11, and KA14 demonstrated potent biological activity, highlighting the influence of electron-withdrawing groups on the phenyl ring. []

Relevance: These compounds share the core 1,2,4-triazole-3-thiol structure with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. [] The presence of a substituted pyridine ring in place of the phenoxymethyl group in the target compound and the variation in the acetamide side chain substitutions contribute to the structural diversity within this series. [] This series emphasizes the potential of modifying these structural features for modulating biological activities. (See: )

2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound incorporates both 1,2,4-triazole and cyclobutane rings within its structure. [] The combination of these moieties is particularly significant as 1,2,4-triazoles are known for diverse pharmacological activities, while cyclobutane derivatives play roles in biological processes and exhibit anti-inflammatory and antidepressant activity. []

Relevance: While this compound also shares the fundamental 1,2,4-triazole scaffold with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, it features distinct substitutions. [] Notably, it lacks the acetamide side chain present in the target compound and instead incorporates a cyclobutyl ethanone moiety. [] This difference underscores the structural diversity within this class of compounds and highlights the potential for generating diverse pharmacological profiles. (See: )

Compound Description: This research focuses on the synthesis and antimicrobial evaluation of a novel series of substituted Schiff bases and triazole derivatives. [] Among these compounds, compound 9, a triazole-thione derivative with a piperazine substituent, and the Schiff base derivatives (6a-h) exhibited promising antimicrobial properties against various bacterial and fungal strains. []

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: This specific 1,2,4-triazole derivative has been structurally characterized using X-ray crystallography. [] The study revealed the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds, contributing to its solid-state structure. []

Relevance: This compound shares a high degree of structural similarity with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. [] The primary difference lies in the substitution on the acetamide nitrogen, where a 4-nitrophenyl group replaces the 2-cyanophenyl group in the target compound, and a p-tolyloxymethyl group substitutes the phenoxymethyl group. [] This comparison highlights the subtle modifications possible within this class of compounds. (See: )

Compound Description: This research emphasizes the synthesis and structural characterization of a pyridinyl-substituted 1,2,4-triazole derivative (phpy2NS, 1) and its corresponding Hg(II) complex (2). [] The study utilized X-ray diffractometry to elucidate the molecular and supramolecular structures, providing insights into the coordination chemistry of these compounds. []

Relevance: This compound exhibits structural similarities to N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, particularly in the shared 1,2,4-triazole core. [] Notably, the related compound lacks the acetamide side chain, which is replaced with a methyl thioacetate group, and features a pyridin-2-yl substituent instead of the phenoxymethyl group. [] These structural distinctions highlight the diversity achievable within this class of compounds and their potential for coordination chemistry. (See: )

N‐aryl 2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide derivatives

Compound Description: This study focuses on a series of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide derivatives designed and synthesized as potential α-glucosidase inhibitors. [] Among the series, compound 5g, characterized by a 3-hydroxy substitution on the N-phenylacetamide moiety, demonstrated higher α-glucosidase inhibitory potential compared to the positive control, acarbose. []

Morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

Compound Description: This research investigates the metabolism of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, an active pharmaceutical ingredient (API). [] The study revealed that the API undergoes methylation during metabolism to form a 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation. []

Compound Description: This study emphasizes the synthesis and antimicrobial screening of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives. [] These compounds demonstrate potential as antimicrobial agents, particularly against bacterial and fungal infections. []

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h)

Compound Description: This research presents the synthesis and evaluation of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides as anticancer agents. [] Notably, compounds 6a-c, 6e, and 6f demonstrated significant anticancer activity and selectivity against melanoma, while compounds 6a and 6g exhibited activity against breast cancer. []

N-[4-(3-metil-5-sulfanil-4H-1,2,4-triazol-4-il)fenil]acetamide derivatives

Compound Description: This study focuses on eight organic compounds from the 1,2,4-triazole-3-thiol series, some of which exhibited moderate antiproliferative and antifungal properties. [] Specifically, compounds (2) and (7) showed significant antifungal activity. []

Relevance: The compounds discussed in this paper, despite also being 1,2,4-triazole-3-thiol derivatives, exhibit a different substitution pattern compared to N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. [] They bear the sulfur atom directly on the triazole ring at the 3-position and have an acetamide group attached to a phenyl ring at the 4-position of the triazole. [] This is in contrast to the target compound, where the sulfur atom links the triazole to the acetamide moiety. [] Nevertheless, the study highlights the versatility of 1,2,4-triazole-3-thiol derivatives in medicinal chemistry. (See: )

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This study explores the synthesis of a series of N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides, representing a novel class of hybrid molecules combining 1,2,4-triazole and coumarin moieties. []

7'-((5-(2-hydroxyethylthio)-4-phenyl-4H -1,2,4-triazole-3-yl)methyl)theophylline and its derivatives

Compound Description: This research focuses on synthesizing and evaluating the actoprotective activity of 1,2,4-triazole-3-thiol derivatives combined with theophylline. [] The most active compound, 7'-((5-(2-hydroxyethylthio)-4-phenyl-4H -1,2,4-triazole-3-yl)methyl)theophylline, demonstrated significant improvement in swimming endurance in rats, indicating potential for treating fatigue and enhancing physical performance. []

Relevance: These derivatives share the 1,2,4-triazole-3-thiol core with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, but they lack the acetamide moiety. [] Instead, a theophylline group is attached to the triazole ring through a methylene bridge. [] This fusion of two pharmacologically active scaffolds in these derivatives highlights a strategy for developing compounds with potentially enhanced or novel biological activities. (See: )

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives (5a-h)

Compound Description: This study investigates a series of 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives for their anticancer activities. [] Compounds 5f, 5g, and 5h were identified as the most cytotoxic, inducing significant apoptosis and inhibiting matrix metalloproteinase-9 (MMP-9). []

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives (12a–o)

Compound Description: This research involves synthesizing and characterizing a series of azinane triazole-based derivatives designed as potential inhibitors of acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). [] Compounds 12d and 12m, featuring methyl phenyl and methyl phenyl substitutions, demonstrated the most potent inhibition against AChE, α-glucosidase, urease, and BChE. []

Relevance: While these derivatives share the 1,2,4-triazole core with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, they lack the acetamide moiety. [] Instead, they incorporate a piperidine ring connected to the 5-position of the triazole ring and a thio group at the 3-position, further substituted with diverse N-alkyl/phenyl/aryl-2-ethanamoyl groups. [] This study exemplifies the potential for designing potent enzyme inhibitors by combining the 1,2,4-triazole scaffold with other heterocyclic rings and exploring diverse substituents. (See: )

Compound Description: This research explores the synthesis of novel acefylline–1,2,4-triazole hybrids and their potential as anti-cancer agents. [] Among the series, compound 11g emerged as a potent inhibitor of cancer cell multiplication in both A549 (lung) and MCF-7 (breast) cancer cell lines. []

Relevance: These hybrids, including the potent compound 11g, share the 1,2,4-triazole ring and the thioacetamide linker with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. [] The key difference lies in the presence of an acefylline moiety linked to the 5-position of the triazole ring in these hybrids, contrasting with the phenoxymethyl substituent in the target compound. [] This study suggests that combining acefylline with the 1,2,4-triazole scaffold can lead to potent anti-cancer agents. (See: )

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: This study investigated the combinatorial effect of T0, a GPR17 agonist, with temozolomide (TMZ) for glioblastoma therapy. [] The combination showed a synergistic effect in inhibiting GBM cell proliferation, migration, invasion, and inducing apoptosis. []

Relevance: T0 shares the 1,2,4-triazole core and thioacetamide linker with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, but differs in the substituents on the triazole and acetamide nitrogen. [] Instead of methyl and phenoxymethyl at the 4- and 5-positions of the triazole ring, T0 has [3-(morpholine-4-sulfonyl)phenyl] and [4-(trifluoromethoxy)phenyl], respectively. [] The acetamide nitrogen in T0 is substituted with a [4-(propan-2-yl)phenyl] group. [] These modifications highlight the structure-activity relationship of triazole derivatives targeting GPR17 and their potential in combination therapy for glioblastoma. (See: )

Compound Description: This study focused on synthesizing new 3,4,5-trisubstituted 1,2,4-triazole derivatives containing a quinoline ring and evaluating their antimicrobial activity. [] Compounds 5a and 5d showed the most potent antimicrobial activity. []

Relevance: These derivatives, although possessing a 1,2,4-triazole ring, differ significantly from N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in their overall structure. [] The key distinction is the presence of a quinoline ring linked to the 5-position of the triazole through an oxymethylene bridge. [] Furthermore, the sulfur atom is directly attached to the triazole ring, and a substituted acetamide group is linked to the sulfur. [] This study highlights the diverse structural modifications possible with the 1,2,4-triazole scaffold and their impact on antimicrobial properties. (See: )

Compound Description: This study explores the structure-activity relationship (SAR) of lesinurad-based uric acid transporter 1 (URAT1) inhibitors for treating gout. [] The research led to the discovery of two highly potent URAT1 inhibitors, 1j and 1m, exhibiting 78-fold and 76-fold greater activity than the parent compound, lesinurad. []

Relevance: These compounds, including the potent inhibitors 1j and 1m, share the 1,2,4-triazole ring and thioacetic acid moiety with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, but differ significantly in their substitution patterns. [] The most notable difference is the presence of a naphthylmethyl group at the 4-position of the triazole ring, in contrast to the methyl group in the target compound. [] Furthermore, variations in substituents on the naphthyl ring contribute to the diverse SAR profiles observed in this series. [] This research highlights the potential for discovering novel URAT1 inhibitors with improved potency by modifying the substituents on the triazole ring and exploring different aromatic systems. (See: )

R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) and R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)

Compound Description: R-VK4-40 and R-VK4-116 are two novel dopamine D3 receptor antagonists investigated for their potential in treating opioid and cocaine use disorders. [] These compounds displayed promising results by attenuating drug-induced cardiovascular effects, suggesting their potential as safer alternatives to existing treatments. []

Relevance: Unlike N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, these compounds do not contain the 1,2,4-triazole ring. [] They belong to a different chemical class characterized by an indole core with a substituted piperazine ring. [] This contrast highlights the diverse chemical structures explored in drug discovery for targeting specific receptors and treating complex disorders. (See: )

N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl) thio) acetamide (VUAA1)

Compound Description: This compound is known to activate specific olfactory receptors, particularly AcerOr2, in the honeybee species Apis cerana cerana. []

Relevance: VUAA1 shares the 1,2,4-triazole core with N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, but differs in the substituents on the triazole and acetamide nitrogen. [] VUAA1 has ethyl and 3-pyridinyl groups at the 4- and 5-positions of the triazole, respectively, while the target compound has methyl and phenoxymethyl. [] The acetamide nitrogen in VUAA1 is substituted with a 4-ethylphenyl group. [] This specific compound's activity on olfactory receptors highlights the diverse biological roles of triazole derivatives. (See: [20. Expressional and functional interactions of two Apis cerana cerana olfactory receptors](https://www.semanticscholar.org/paper/30910735

Properties

Product Name

N-(2-cyanophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

IUPAC Name

N-(2-cyanophenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C19H17N5O2S/c1-24-17(12-26-15-8-3-2-4-9-15)22-23-19(24)27-13-18(25)21-16-10-6-5-7-14(16)11-20/h2-10H,12-13H2,1H3,(H,21,25)

InChI Key

BRBHRWHXFKGVMD-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C#N)COC3=CC=CC=C3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C#N)COC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.